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molecular formula C8H9F B1590456 1-Ethyl-3-fluorobenzene CAS No. 696-39-9

1-Ethyl-3-fluorobenzene

Cat. No. B1590456
M. Wt: 124.15 g/mol
InChI Key: ZEWGMOQWTWMZMZ-UHFFFAOYSA-N
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Patent
US04801717

Procedure details

3-ethyl-fluorobenzene was reacted with nitric acid to obtain 4-nitro-3-ethyl-fluorobenzene which was reacted with N-hydroxy-phthalimide to form 0-(4-nitro-3-ethyl-phenoxy)-phthalimide which was reacted to form 0-(4-nitro-3-ethylphenyl)-hydroxylamine melting at 55°-56° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[C:5]([F:9])[CH:6]=[CH:7][CH:8]=1)[CH3:2].[N+:10]([O-])([OH:12])=[O:11]>>[N+:10]([C:8]1[CH:7]=[CH:6][C:5]([F:9])=[CH:4][C:3]=1[CH2:1][CH3:2])([O-:12])=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1C=C(C=CC1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)F)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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